molecular formula C7H8N2O B010538 Benzohydrazide CAS No. 106731-53-7

Benzohydrazide

Cat. No. B010538
M. Wt: 136.15 g/mol
InChI Key: WARCRYXKINZHGQ-UHFFFAOYSA-N
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Description

Benzohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. It is a hydrazide derivative of benzoic acid and has been extensively studied for its potential applications in drug discovery.

Scientific Research Applications

Bioactive Properties

Benzohydrazides are noted for their wide range of biological properties. They exhibit anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities. This highlights their potential in diverse medical and biological applications (Kumari & Bansal, 2018).

Antifungal Activity

Specifically, benzohydrazides have shown significant antifungal activity. For example, certain benzohydrazide derivatives demonstrated potent in vitro antifungal properties against the phytopathogenic fungus Botrytis cinerea (Reino et al., 2007).

Cardioprotective Effects

(E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, a benzohydrazide derivative, has shown promise in protecting rat heart tissues from isoproterenol toxicity, suggesting potential cardioprotective effects (Khdhiri Emna et al., 2020).

Antimicrobial and Anticancer Potentials

Benzohydrazides have been synthesized and evaluated for their antimicrobial and anticancer capabilities. Certain derivatives showed high potency as antimicrobial agents and others as anticancer agents (Kumar et al., 2017).

EGFR Kinase Inhibition

Some benzohydrazide derivatives containing dihydropyrazoles have been developed as potential epidermal growth factor receptor (EGFR) kinase inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines (Wang et al., 2016).

Ulcer Prevention

A study on 3,4,5-Tihydroxy-N0-[(2-Methyl-1H-Indol-3yl)Methylidene]Benzohydrazide demonstrated its ulcer prevention potential in a rat model, suggesting its use in gastrointestinal disorders (Tayeby et al., 2017).

Antibacterial Activities

Research on benzohydrazide derivatives has shown them to possess significant antibacterial activities against various pathogenic bacteria, indicating their potential as new antimicrobial agents (Alizadeh et al., 2021).

Anthelmintic and Antimicrobial Activities

Benzohydrazides have been synthesized via microwave irradiation and tested for their in-vitro anthelmintic and antimicrobial activities, showing significant potential in this area (Panda et al., 2022).

Inhibition of Carbonic Anhydrases Isozymes

In vitro studies indicate that benzohydrazide derivatives can inhibit human red blood cell carbonic anhydrases isozymes, which are therapeutic targets in various disorders (Korkmaz et al., 2022).

Urease Inhibitory Activity

Benzohydrazide derivatives have been found to exhibit good in vitro urease inhibitory activity, which is important in treating infections caused by urease-producing bacteria (Abbas et al., 2019).

Alzheimer's Disease Treatment

A series of hydrazone derivatives of 2-(benzamido) benzohydrazide exhibited potential as anti-Alzheimer's agents by inhibiting acetylcholinesterase and butyrylcholinesterase, important targets in Alzheimer's treatment (Kausar et al., 2021).

properties

IUPAC Name

benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARCRYXKINZHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
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DSSTOX Substance ID

DTXSID6020149
Record name Benzoyl hydrazine
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Molecular Weight

136.15 g/mol
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Physical Description

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline]
Record name Benzhydrazide
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Boiling Point

267 °C (decomposes)
Record name BENZHYDRAZIDE
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Solubility

Sol in water and alc; slightly sol in ether, acetone, chloroform
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Vapor Pressure

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/
Record name Benzhydrazide
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Product Name

Benzohydrazide

Color/Form

Plates from water

CAS RN

613-94-5
Record name Benzoylhydrazine
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Record name Benzhydrazide
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Record name Benzohydrazide
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Record name Benzoic acid, hydrazide
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Record name BENZOIC HYDRAZIDE
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Melting Point

115 °C
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Synthesis routes and methods I

Procedure details

4-Chloro-N′(2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoyl)benzohydrazide was prepared using 4-chlorobenzoic hydrazide (4.42 mmol, 1.1 equiv.) and (2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoic acid (4.02 mmol, 1.0 equiv.) according to the procedure as described for intermediate 5a. The crude off-white solid was recrystallized using hot methylene chloride to provide the desired product as a white solid (1.57 g, 93% yield). Other data: 1H NMR (400 MHz, acetone-d6, δ in ppm) 9.94 (br. s, 1H), 9.48 (br. s, 1H), 7.95 (d, J=8.5 Hz, 2H), 7.55 (m, 3H), 6.73 (d, J=8.5 Hz, 1H), 5.59 (br. d., J=7.1 Hz, 1H), 4.25 (m, 1H), 4.13 (m, 1H), 2.35 (s, 3H), 1.37 (d, J=6.4 Hz, 3H); LRMS (ESI+) exact mass calcd for C19H18Cl2N4O3 [M]+ 421.28, found 421.3; TLC Rf=0.32, 100% EtOAc, vanillin stain.
Quantity
4.42 mmol
Type
reactant
Reaction Step One
Name
(2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoic acid
Quantity
4.02 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-ethynylimidazo[1,2-a]pyrazine (0.09 g, 0.6 mmol), N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide (0.3 g, 0.6 mmol), Pd(PPh3)4 (0.036 g, 0.03 mmol), CuI (0.008 g, 0.03 mmol) and diisopropylethylamine (0.75 ml, 0.9 mmol) in DMF (10 ml) was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen. The reaction mixture was concentrated and the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane) to provide 2,4,6-trichloro-N′-[3-[2-(2-imidazo[1,2-a]pyrazin-3-yl)ethynyl)]]-4-methylbenzoyl]benzohydrazide.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.036 g
Type
catalyst
Reaction Step One
Name
Quantity
0.008 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 100 ml 3-neck flask were added 40 ml of ethanol and 6 g of ethyl benzoate, to which 12.5 g of 85% hydrazine hydrate was added slowly and dropwise with stirring. After the addition was completed, the reaction mixture was heated under reflux for 8 hours and then cooled to room temperature. The solvent was distilled under reduced pressure and water was added. The solid was precipitated. The mixture was allowed to stand for 30 min until the solid was fully precipitated, which was filtrated and washed with water. Recrystallization with anhydrous ethanol gave benzoyl hydrazine.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 200 mL three-neck flask was put 25 g (0.17 mol) of ethyl benzoate, 60 mL of ethanol was added thereto, and the mixture was stirred. After that, 20 mL of hydrazine monohydrate was added to the mixture, and this mixture was stirred while being heated at 78° C. for 8 hours. After the reaction, the reaction solution was added to about 500 mL of water, and ethyl acetate was added to this aqueous solution. An organic layer was separated from an aqueous layer, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution in that order. Magnesium sulfate was added to the organic layer, so that the organic layer was dried. This mixture was suction filtered, so that the magnesium sulfate was removed, whereby a filtrate was obtained. The obtained filtrate was concentrated to give a solid. The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which was the object of the synthesis, was obtained in a yield of 66% (synthesis scheme (b-1)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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